![molecular formula C25H36F3N9O10S B605673 ATN-161 (trifluoroacetate salt) CAS No. 904763-27-5](/img/structure/B605673.png)
ATN-161 (trifluoroacetate salt)
Übersicht
Beschreibung
ATN-161 trifluoroacetate salt is a novel integrin α5β1 antagonist . It inhibits angiogenesis and growth of liver metastases in a murine model .
Chemical Reactions Analysis
ATN-161 trifluoroacetate salt has been shown to inhibit VEGF-induced migration and capillary tube formation in hCECs . It also reduces the number of cells migrating in response to VEGF in a dose-dependent manner .Physical And Chemical Properties Analysis
The molecular formula of ATN-161 trifluoroacetate salt is C25H36F3N9O10S . Its molecular weight is 711.67 . It is recommended to be stored at 4°C, sealed storage, away from moisture .Wissenschaftliche Forschungsanwendungen
1. Preparation of Fluorinated Compounds
ATN-161 trifluoroacetate salt has applications in the preparation of fluorinated organic molecules. A study highlighted the utility of an amidinate salt of hexafluoroacetone hydrate in nucleophilic trifluoromethylation reactions, showcasing the potential of trifluoroacetate in synthesizing trifluoromethylated products with high efficiency (Riofski, Hart, & Colby, 2013).
2. Antiangiogenic Properties in Cancer Treatment
ATN-161 has shown promise in cancer treatment due to its antiangiogenic properties. A study on ATN-161 (Ac-PHSCN-NH2) revealed its potential in inhibiting tumor angiogenesis and metastasis in breast cancer, suggesting its efficacy in blocking tumor growth and spread (Khalili et al., 2006).
3. Ocular Neovascularization
Research on ATN-161 as an antagonist of integrin α5β1 has shown significant effects in reducing ocular neovascularization. This suggests its potential use in treating conditions such as retinal and choroidal neovascularization, by inhibiting certain pathways and promoting cell apoptosis (Sui et al., 2018).
4. Synthesis of Ligand-Free Luminescent Nanoparticles
In the field of nanotechnology, ATN-161 trifluoroacetate salt plays a role in the synthesis of luminescent nanoparticles. A study demonstrated the use of metal trifluoroacetates in creating brightly luminescent lanthanide-doped upconverting nanoparticles, opening doors for applications in biofunctionalization and drug delivery (Bogdan, Vetrone, Ozin, & Capobianco, 2011).
Wirkmechanismus
ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3 . It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis . Beta integrins, including beta (1), beta (3) and beta (5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O8S.C2HF3O2/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35;3-2(4,5)1(6)7/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38);(H,6,7)/t13-,14-,15-,16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVJOWHOEOLJGI-LQCLSJOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F3N9O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ATN-161 (trifluoroacetate salt) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.